2-Methyl-4-(methylsulfonyl)benzoic acid
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Overview
Description
2-Methyl-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a methylsulfonyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This reaction can be carried out under controlled conditions to yield the desired product with varying efficiencies . Another method involves the oxidation of 2-nitro-4-methylsulfonyltoluene using molybdate as a catalyst and graphite rod as the anode .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. For instance, the selective oxidation of 2-nitro-4-methylsulfonyltoluene in the presence of strong oxidants and catalysts, such as nitric acid and vanadium pentoxide, is a common method . This process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-nitro-4-methylsulfonyltoluene yields 2-nitro-4-methylsulfonylbenzoic acid .
Scientific Research Applications
2-Methyl-4-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for cardiotonic drugs, the compound undergoes metabolic transformations that lead to the activation of certain receptors and enzymes involved in cardiac function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid: This compound has a similar structure but with a chlorine atom at the third position.
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid: This compound features a trifluoromethyl group instead of a methyl group at the fourth position.
Uniqueness
2-Methyl-4-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in the synthesis of certain pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
2-methyl-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZLBGODVDBBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281149 |
Source
|
Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118939-09-6 |
Source
|
Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid in the synthesis of the mTOR inhibitor?
A1: The research paper describes 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (17) as a crucial building block in the synthesis of the target mTOR inhibitor (1). [] It represents one of the three main fragments that come together to form the final molecule. Specifically, it is coupled with an elaborated intermediate, 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride (6), in the final stages of the synthesis to yield the target compound. [] This highlights its importance in achieving the desired structure of the mTOR inhibitor.
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